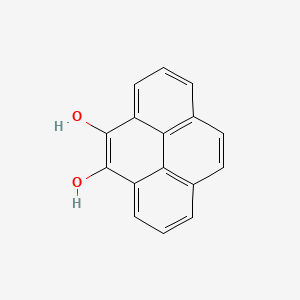

4,5-Dihydroxypyrene

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

83500-79-2 |

|---|---|

分子式 |

C16H10O2 |

分子量 |

234.25 g/mol |

IUPAC名 |

pyrene-4,5-diol |

InChI |

InChI=1S/C16H10O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H |

InChIキー |

UKDSXSFLFJKPSJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |

正規SMILES |

C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |

製品の起源 |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 4,5 Dihydroxypyrene

Strategic Approaches to the Core 4,5-Dihydroxypyrene Scaffold Synthesis

The creation of the this compound core is primarily achieved through two main strategies: the direct oxidation and hydroxylation of the pyrene (B120774) K-region or, more commonly, the reduction of a stable pyrene-4,5-dione (B1221838) intermediate.

Direct oxidation of the pyrene K-region (the 4,5-bond) is a fundamental pathway to access 4,5-disubstituted pyrenes. In biological systems, this transformation is often initiated by enzymatic processes. For instance, certain bacteria and fungi metabolize pyrene by first oxidizing the K-region. nih.govasm.org Dioxygenase enzymes can catalyze the formation of cis-4,5-dihydroxy-4,5-dihydropyrene (B1240923) (pyrene cis-4,5-dihydrodiol). nih.govasm.org This dihydrodiol intermediate can then be rearomatized to this compound by the action of a dehydrogenase enzyme. nih.govatamankimya.comatamankimya.com

In synthetic chemistry, direct oxidation can be achieved using potent oxidizing agents. For example, the oxidation of pyrene with osmium tetroxide has been used to synthesize cis-4,5-dihydro-4,5-dihydroxypyrene. asm.org Another pathway observed in fungal metabolism involves cytochrome P-450 monooxygenase and epoxide hydrolase, which metabolize pyrene at the 4,5-bond to form an epoxide that is subsequently hydrated to yield trans-4,5-dihydro-4,5-dihydroxypyrene. asm.org While these methods provide routes to dihydrodiol precursors, the subsequent conversion to this compound is required. However, the high tendency of this compound to auto-oxidize in the atmosphere to the more stable pyrene-4,5-dione often complicates its isolation, making the reductive pathway from the dione (B5365651) a more common and controllable synthetic choice. mdpi.comnih.gov

A one-pot reaction has been developed where pyrene-4,5-dione is reduced to the diol intermediate using sodium dithionite (B78146). mdpi.com This diol is typically not isolated due to its atmospheric instability but is used immediately in subsequent derivatization reactions. mdpi.com This method circumvents the challenges associated with the isolation and storage of the sensitive this compound.

Table 1: Reductive Transformation of Pyrene-4,5-dione

| Precursor | Reducing Agent | Key Feature | Citation |

|---|---|---|---|

| Pyrene-4,5-dione | Sodium dithionite (Na₂S₂O₄) | Allows for in-situ formation of this compound for immediate subsequent reactions, avoiding isolation of the unstable diol. | mdpi.com |

The synthesis of this compound is intrinsically linked to the efficient production of its precursor, pyrene-4,5-dione, for which catalytic oxidation systems are crucial. A widely adopted method is the ruthenium-mediated oxidation of pyrene. mdpi.com This process typically uses ruthenium(III) chloride (RuCl₃) as a catalyst and sodium periodate (B1199274) (NaIO₄) as a co-oxidant in a biphasic solvent system. mdpi.com The active oxidant is ruthenium tetraoxide (RuO₄), which selectively oxidizes the K-region of pyrene. mdpi.com

The efficiency of this catalytic system can be significantly improved by the addition of N-methylimidazole (NMI) as a co-catalyst. researchgate.net The inclusion of NMI has been shown to marginally improve the yield while dramatically simplifying the workup process, allowing for a more scalable and efficient synthesis of pyrene-4,5-dione. researchgate.net

Table 2: Catalytic Systems for Pyrene-4,5-dione Synthesis

| Catalyst | Co-oxidant | Additive/Co-catalyst | Solvent System | Key Advantage | Citation |

|---|---|---|---|---|---|

| Ruthenium(III) chloride (RuCl₃) | Sodium periodate (NaIO₄) | None | Biphasic (e.g., Toluene/Water) | Selective K-region oxidation. | |

| Ruthenium(III) chloride (RuCl₃) | Sodium periodate (NaIO₄) | N-methylimidazole (NMI) | Biphasic (e.g., DCM/THF/Water) | Improved yield and simplified workup. | researchgate.net |

For the subsequent reduction of the dione to this compound, while strong reducing agents are effective, catalytic reduction methods can also be employed, although the use of stoichiometric reagents like sodium dithionite is common for its practicality. mdpi.com

Reductive Transformation of Pyrene-4,5-dione Precursors

Regioselective Functionalization and Derivatization Techniques

Once the this compound core is formed (or a protected equivalent like 4,5-dimethoxypyrene is synthesized), it serves as a platform for regioselective functionalization. These derivatization strategies are essential for tuning the electronic properties of the pyrene system and for creating building blocks for larger, more complex molecular architectures.

The introduction of functional groups with varying electronic properties onto the 4,5-disubstituted pyrene scaffold is a key strategy for developing advanced materials. This can be achieved through sequential reactions on a stable precursor like 4,5-dimethoxypyrene or through in-situ derivatization of this compound.

A prime example involves the diarylation of in-situ generated this compound. mdpi.com By reacting it with 4-fluoronitrobenzene in the presence of a base and a phase transfer catalyst, two phenoxy linkages bearing electron-withdrawing nitro groups are installed, forming 4,5-bis(4-nitrophenoxy)pyrene. mdpi.com These nitro groups can then be readily reduced to electron-donating amino groups using catalysts like palladium on carbon (Pd/C) with hydrazine, yielding 4,5-bis(4-aminophenoxy)pyrene. mdpi.com

Further regioselective functionalization can be achieved on stable diether precursors. For example, bromination, acylation, and formylation reactions on 4,5-dimethoxypyrene show high to moderate regioselectivity, allowing for controlled introduction of additional substituents at other positions on the pyrene ring. nsf.govresearchgate.net This enables the synthesis of unsymmetrically substituted pyrene derivatives with tailored properties. nsf.gov

Table 3: Examples of Functionalization of the 4,5-Disubstituted Pyrene Scaffold

| Precursor | Reagent(s) | Functional Group Introduced | Electronic Nature | Citation |

|---|---|---|---|---|

| This compound (in-situ) | 4-Fluoronitrobenzene, NaOH, TBAB | Nitro (-NO₂) via nitrophenoxy linkage | Electron-Withdrawing | mdpi.com |

| 4,5-Bis(4-nitrophenoxy)pyrene | Hydrazine, Pd/C | Amino (-NH₂) via aminophenoxy linkage | Electron-Donating | mdpi.com |

| 4,5-Dimethoxypyrene | AcCl, AlCl₃ | Acetyl (-COCH₃) | Electron-Withdrawing | nsf.gov |

| 4,5-Dimethoxypyrene | N-Bromosuccinimide (NBS) | Bromo (-Br) | Electron-Withdrawing/Halogen | nsf.gov |

Derivatives of this compound are valuable monomers for the synthesis of π-conjugated systems and polymers with unique electroactive and photophysical properties. The pyrene core's inherent fluorescence and tendency to form excimers make it an attractive component for materials used in organic electronics. mdpi.com

The diamine monomer 4,5-bis(4-aminophenoxy)pyrene, synthesized from this compound, is a key precursor for polymeric materials. mdpi.com Through conventional one-pot polycondensation reactions with various aromatic or aliphatic dicarboxylic acids, this diamine can be used to form a series of electroactive polyamides. mdpi.com These polymers incorporate the bulky, fluorescent 4,5-diphenoxypyrene unit into their backbone, affording materials with good solubility in organic solvents, high thermal stability, and interesting electrochemical properties, including both p- and n-dopable states. mdpi.com Such polymers are investigated for applications in light-emitting diodes (LEDs) and other optoelectronic devices. researchgate.net The functionalization at the K-region provides a synthetic handle to build larger, complex systems, including covalent organic frameworks (COFs) where pyrene-dione units can act as bridging ligands.

Synthesis of Chiral and Stereoisomeric Derivatives

The synthesis of chiral and stereoisomeric derivatives of this compound is an area of growing interest, driven by the potential applications of these molecules in fields such as chiral recognition, asymmetric catalysis, and materials science. The inherent planarity of the pyrene core presents a unique scaffold for the introduction of chirality.

One established strategy involves the derivatization of the hydroxyl groups at the 4 and 5 positions with chiral auxiliaries. This approach, while conceptually straightforward, requires careful selection of the chiral auxiliary and reaction conditions to achieve high diastereoselectivity.

A notable advancement in this area is the synthesis of atropisomeric bi-pyrene derivatives. For instance, 2,2′-bipyrene-1,1′-diol has been synthesized starting from 2-bromo-1-hydroxypyrene. nih.gov The key step in this synthesis is a palladium-catalyzed cross-coupling of aryllithium derivatives, which facilitates the dimerization of the pyrene units. nih.gov Subsequent deprotection of the methyl ether protecting groups yields the bipyrene diol. nih.gov This diol can then be reacted with a chiral catechol-derived dibromide to form a chiral macrocycle, demonstrating the creation of a stable chiral environment around the pyrene system. nih.gov

Another approach to inducing chirality is through the synthesis of dissymmetric pyrene derivatives. Merner and co-workers have developed strategies for the regioselective functionalization of pyrene, which can be adapted to introduce chiral substituents. auburn.edu For example, the Dakin oxidation of a formylated 4,5-dimethoxypyrene derivative yields a hydroxypyrene that can be further functionalized with chiral moieties. auburn.edu

The synthesis of chiral catalysts for reactions like the Diels-Alder reaction to produce stereoisomeric products has also been explored, suggesting a pathway for creating chiral pyrene derivatives through catalyzed reactions. google.com

Table 1: Examples of Synthetic Strategies for Chiral Pyrene Derivatives

| Starting Material | Key Reaction | Chiral Product | Reference |

| 2-Bromo-1-hydroxypyrene | Palladium-catalyzed cross-coupling | 2,2′-Bipyrene-1,1′-diol | nih.gov |

| 4,5-Dimethoxypyrene-1-carbaldehyde | Dakin oxidation, allylation, Claisen rearrangement | C-2 alkylated chiral pyrene | auburn.edu |

| Maleic anhydride (B1165640) and cyclopentadiene | Chiral Lewis acid-catalyzed Diels-Alder | exo-Nadic anhydride | google.com |

Click Chemistry and Other Modular Functionalization Approaches

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the modular functionalization of complex molecules like this compound. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com

This methodology allows for the efficient covalent linkage of a wide array of molecules to a pyrene scaffold. For instance, a pyrene derivative functionalized with an azide (B81097) group can readily react with any alkyne-bearing molecule. atamanchemicals.com This approach has been utilized to attach hydrophilic linkers, such as triethyleneglycol, to mitigate the inherent hydrophobicity of pyrene and facilitate its conjugation to biomolecules in aqueous solutions. atamanchemicals.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that proceeds without the need for a copper catalyst, which can be beneficial in biological systems. nih.gov This has been demonstrated with other aromatic systems and is a viable strategy for pyrene functionalization. nih.gov

Beyond click chemistry, other modular approaches are being explored. The functionalization of pyrene with pyridin-4-ylethynyl termini allows for the creation of self-assembling nanostructures through coordination chemistry. nih.govbeilstein-journals.orgbeilstein-journals.org The number and geometric positioning of these pyridyl-terminated substituents can be precisely controlled to tailor the resulting supramolecular architecture. nih.govbeilstein-journals.orgbeilstein-journals.org

The versatility of these modular approaches is highlighted by their application in functionalizing nanomaterials. Pyrene derivatives can be non-covalently attached to carbon nanotubes (CNTs) via π-π stacking interactions, effectively solubilizing and functionalizing the CNTs. researchgate.net This has been used to create sensors and other advanced materials. researchgate.net

Table 2: Modular Functionalization Approaches for Pyrene Derivatives

| Functionalization Strategy | Key Reaction/Interaction | Application | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,3-dipolar cycloaddition | Biomolecule conjugation, surface modification | mdpi.comatamanchemicals.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [3+2] cycloaddition | Live cell imaging, bioconjugation | nih.gov |

| Pyridyl-Termini Functionalization | Coordination with metal ions | Self-assembly of nanostructures | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Non-covalent π-π Stacking | - | Functionalization of carbon nanotubes | researchgate.net |

Methodological Advancements in Synthesis and Purification

Recent years have seen significant advancements in the methodologies for synthesizing and purifying this compound and its derivatives, driven by the need for high-purity materials for advanced applications.

A key challenge in the synthesis of this compound is its rapid oxidation to pyrene-4,5-dione. asm.org To circumvent this, many synthetic routes target the more stable diacetate or dimethoxy derivatives, which can be deprotected immediately before use. nih.govnsf.gov The synthesis of pyrene-4,5-diyl diacetate, for example, can be achieved from 9,10-phenanthrenequinone. nih.gov

Scalable and efficient methods for the synthesis of the precursor, pyrene-4,5-dione, have been developed. researchgate.net One notable improvement involves the addition of N-methylimidazole (NMI) to a known oxidation reaction, which not only marginally improves the yield but also significantly simplifies the workup, allowing for the isolation of larger quantities of the product. researchgate.net

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of the pyrene core. mdpi.com This allows for the introduction of functional groups at positions that are not readily accessible through classical electrophilic aromatic substitution reactions. mdpi.com

Regarding purification, advancements in chromatographic techniques have been crucial. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the analysis and purification of pyrene derivatives. researchgate.net The development of modern techniques like solid-phase microextraction (SPME) and accelerated solvent extraction (ASE) has offered more efficient and environmentally friendly alternatives to traditional methods. researchgate.net Furthermore, a patented method for producing high-purity hydroxypyrene compounds involves a purification process that includes dissolving pyrene in a solvent, reacting it in the presence of a catalyst, and then removing the solvent and crystallizing the purified product. google.com

Table 3: Advancements in Synthesis and Purification of Pyrene Derivatives

| Advancement | Description | Significance | Reference |

| Scalable Pyrene-4,5-dione Synthesis | Addition of N-methylimidazole (NMI) to the oxidation reaction. | Improved yield and simplified workup, enabling larger scale production. | researchgate.net |

| Site-Selective C-H Functionalization | Use of transition metal catalysts to activate specific C-H bonds. | Access to a wider range of functionalized pyrene isomers. | mdpi.com |

| Modern Extraction and Purification Techniques | Application of SPME, ASE, HPLC, and GC-MS. | Reduced solvent consumption, faster processing, and enhanced sensitivity. | researchgate.net |

| Patented High-Purity Purification Method | A multi-step process involving reaction, solvent removal, and crystallization. | Efficient removal of impurities to yield high-purity hydroxypyrene. | google.com |

Advanced Spectroscopic and Photophysical Characterization of 4,5 Dihydroxypyrene Systems

Elucidation of Electronic Structure and Optical Absorption Phenomena

The arrangement of π-electrons in the fused aromatic rings of the pyrene (B120774) core governs its electronic transitions and, consequently, its interaction with light. The introduction of hydroxyl groups at the 4- and 5-positions (the K-region) modifies the electronic distribution, influencing the energy levels and transition probabilities.

Ultrafast transient absorption spectroscopy (TAS) is a powerful technique for probing the fleeting events that occur immediately after a molecule absorbs light. edinst.comnih.gov In this method, a sample is excited by a short "pump" laser pulse, and a subsequent "probe" pulse, delayed by a variable time, measures the changes in absorption. edinst.com This allows for the real-time tracking of transient species like excited singlet states and triplet states. edinst.comnih.gov

For pyrene-based systems, TAS reveals a cascade of rapid processes. Upon photoexcitation to a higher excited singlet state (e.g., S2), a very fast internal conversion to the lowest excited singlet state (S1) typically occurs on a femtosecond timescale, on the order of ~140 fs for some pyrene derivatives. researchgate.net This is followed by vibrational cooling within the S1 state, as the molecule dissipates excess vibrational energy to its surroundings, a process that often takes a few picoseconds (~2 ps). researchgate.net

Following these initial relaxation steps, the S1 state can decay through several pathways, including fluorescence, intersystem crossing to the triplet state, or participation in charge transfer processes. uminho.ptmdpi.com TAS can monitor the decay of the S1 state and the concurrent rise of new absorption features corresponding to the triplet state (T1) or, in specific molecular constructs, an intramolecular charge transfer (ICT) state. uminho.ptmdpi.com The formation of the triplet state is often identified by a long-lived absorption band that is quenched by oxygen. uminho.pt

Table 1: Typical Ultrafast Processes in Photoexcited Pyrene Systems

| Process | Typical Timescale | Spectroscopic Signature |

|---|---|---|

| Internal Conversion (S2→S1) | ~100-200 fs | Decay of S2 absorption, rise of S1 absorption |

| Vibrational Cooling (in S1) | ~1-10 ps | Spectral shift/narrowing of S1 absorption/emission |

| Intersystem Crossing (S1→T1) | Varies (ps to ns) | Decay of S1 absorption, rise of T1 absorption |

This table presents generalized data for pyrene derivatives; specific timescales for 4,5-dihydroxypyrene may vary.

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Pyrene's fluorescence emission is famously sensitive to the polarity of the solvent. atamanchemicals.com This sensitivity arises because the excited state of pyrene has a different dipole moment than the ground state, causing it to be stabilized to varying degrees by solvents of different polarities.

Derivatives of this compound exhibit this characteristic behavior. Studies on model compounds based on 4,5-diphenoxypyrene, a stable derivative of this compound, have demonstrated solvatochromic effects. mdpi.com The absorption and fluorescence emission spectra of these compounds were evaluated in solvents of varying polarity, such as toluene, chloroform, and dichloromethane. mdpi.com It was noted that higher polarity solvents can interact more strongly with functional groups on the molecule, which can lead to changes in fluorescence intensity and quantum yield. nih.gov This environmental sensitivity makes such compounds useful as probes for determining the polarity of their microenvironment. atamanchemicals.com

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Fluorescence Emission Mechanisms and Dynamics

The fluorescence of this compound systems is not limited to simple monomer emission but can involve complex interactions between molecules or between different parts of the same molecule, leading to phenomena such as excimer/exciplex formation and energy transfer.

Pyrene and its derivatives are known for their strong fluorescence, characterized by a high fluorescence quantum yield (Φf) and a long fluorescence lifetime. atamanchemicals.com The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For parent pyrene, the quantum yield can be as high as 0.65 in ethanol. atamanchemicals.com

The introduction of substituents onto the pyrene core modifies these properties. For instance, studies on model compounds related to this compound showed that the fluorescence quantum yield is influenced by both the solvent environment and the molecular structure. mdpi.comnih.gov One study found that a model compound with an aliphatic carboxylic acid group exhibited a higher fluorescence quantum yield compared to one with an aromatic group, which was attributed to the inhibition of intramolecular charge transfer. nih.gov

Table 2: Photophysical Data for a 4,5-Diphenoxypyrene Model Compound

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Toluene | ~410 | ~430 | > 0.5 |

| Chloroform | ~415 | ~435 | ~ 0.4 |

Data is generalized from descriptions of model compounds M1 and M2 in reference mdpi.com and nih.gov. Actual values may differ.

An excimer ("excited dimer") is a short-lived dimeric species formed when a fluorescent molecule in an excited state associates with a ground-state molecule of the same kind. Pyrene was the first molecule in which excimer behavior was discovered. atamanchemicals.com Its structured monomer emission is replaced by a broad, structureless, and red-shifted emission band at higher concentrations, typically centered around 450 nm. atamanchemicals.com This process is diffusion-controlled and depends on the concentration of the fluorophore.

Systems derived from this compound also exhibit this behavior. Polyamides incorporating 4,5-diphenoxypyrene units show a characteristic pyrene-like fluorescence but also a remarkable additional broad emission peak centered at approximately 475 nm in dilute solutions. mdpi.com This peak is attributed to the formation of excimers, facilitated by the polymer chain structure which can bring pyrene moieties into close proximity. mdpi.com

An exciplex ("excited complex") is analogous to an excimer but is formed between two different types of molecules, one acting as an electron donor and the other as an acceptor. Studies on 1-hydroxypyrene (B14473) have shown that its monomer fluorescence can be quenched by electron donors like phenothiazine (B1677639) and promazine (B1679182) through the formation of an exciplex. yok.gov.tr Similarly, in a system where a pyrene unit (acceptor) is linked to a dimethylaniline (DMA) unit (donor), the pyrene fluorescence is quenched via photoinduced electron transfer, leading to the formation of an exciplex. rsc.org

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule following photoexcitation. anr.fr This process is crucial in many chemical and biological systems, including artificial photosynthesis. nih.gov Pyrene derivatives can act as excellent electron donors in their excited state. sigmaaldrich.com For example, photoionization of pyrene has been observed in microporous materials where a chromium species acts as the electron acceptor. acs.org Computational studies have also confirmed the potential for charge transfer between hydroxypyrene and aromatic amino acids. dergipark.org.tr The efficiency of PET can be enhanced by creating heterojunctions, such as between pyrene and carborane, which facilitates charge separation. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism where energy is transferred from an excited donor chromophore to a nearby acceptor chromophore through dipole-dipole coupling. wikipedia.org The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of that distance, making it a "spectroscopic ruler" for measuring nanoscale distances. wikipedia.orgplos.org For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. nih.gov Pyrene derivatives, with their high quantum yields and long fluorescence lifetimes, are excellent candidates for FRET donors. atamanchemicals.com The excited-state pKa shift observed in hydroxypyrene derivatives, as described by the Förster cycle, is another example of how the energy of the excited state can be modulated, a principle related to the energy transfer process. nih.gov

Excited State Proton Transfer (ESPT) Dynamics

Excited-state proton transfer (ESPT) is a fundamental photochemical process where a molecule's acidity dramatically increases upon electronic excitation, leading to the transfer of a proton to a nearby acceptor, such as a solvent molecule. In the context of this compound and its derivatives, this phenomenon is of significant interest. The study of ESPT in these systems provides deep insights into the intricate interplay of electronic and nuclear motions that govern chemical reactivity on ultrafast timescales.

Detailed investigations into the ESPT dynamics of pyrene-based photoacids, such as the sulfonated analog of this compound known as pyranine (B1669890) (8-hydroxypyrene-1,3,6-trisulfonic acid, HPTS), have been conducted using sophisticated time-resolved spectroscopic techniques. nih.govworldscientific.com Femtosecond Stimulated Raman Spectroscopy (FSRS) has emerged as a particularly powerful tool, enabling the direct observation of structural evolution during the ESPT process with high temporal and spectral resolution. nih.govworldscientific.com

Research findings indicate that the ESPT in aqueous solutions of pyranine is a multi-stage process. oregonstate.edu Upon photoexcitation, there is a preparatory phase of approximately 1 picosecond, during which characteristic skeletal motions of the pyrene core are activated. oregonstate.edu This is followed by the proton transfer event itself, which occurs with intrinsic inhomogeneity, meaning the transfer can proceed via different pathways involving a varying number of intervening water molecules. nih.govoregonstate.edu

The dynamics of this process are characterized by several key timescales. The appearance of marker bands for the deprotonated form of HPTS has been observed to occur with a rise time of approximately 220 femtoseconds, which is faster than the response of the proton acceptor, indicating the active participation of water molecules in the ESPT chain. nih.govresearchgate.net The entire process, from initial excitation to the formation of a solvent-separated ion pair, involves multiple steps with time constants ranging from picoseconds to hundreds of picoseconds. oregonstate.edu Specifically, two primary proton-dissociation steps have been identified with time constants of approximately 5 ps and a much slower component in the range of 210–300 ps. oregonstate.edu

Low-frequency vibrational modes of the pyrene core have been identified as playing a crucial role in facilitating the ESPT process. nih.govworldscientific.com These skeletal motions, which involve deformations of the pyrene ring system, effectively gate the proton transfer by modulating the distance and orientation between the proton donor (the hydroxyl group) and the proton acceptor (water molecules). worldscientific.com The table below summarizes key vibrational modes and their associated dynamics in the ESPT of pyranine.

| Vibrational Mode (cm⁻¹) | Assignment | Associated Timescale | Role in ESPT |

|---|---|---|---|

| 108 | Ring Wagging | ~1 ps | Facilitates initial ring-coplanarity breaking. oregonstate.edu |

| 191 | In-plane Ring Breathing | ~1 ps | Involved in the initial preparatory stage of ESPT. oregonstate.edu |

| 321, 362 | Ring-H Out-of-plane Motions | ~1 ps | Contribute to the initial structural changes preceding proton transfer. oregonstate.edu |

| 1139 | Deprotonated HPTS Marker Band | ~220 fs (rise time) | Directly indicates the formation of the deprotonated species. nih.govresearchgate.net |

Advanced Spectroelectrochemical Investigations of Redox-Active Photophores

The presence of the diol moiety in the K-region of this compound not only facilitates ESPT but also imparts significant redox activity to the molecule. The interplay between the photophysical and electrochemical properties of such systems can be effectively probed using advanced spectroelectrochemical techniques. These methods allow for the simultaneous measurement of electrochemical responses (like current and potential) and spectroscopic signals (such as absorbance or fluorescence), providing a comprehensive picture of the redox processes involving the photophore.

Spectroelectrochemical studies on pyrene derivatives have revealed that they can undergo oxidation and reduction processes that are coupled to changes in their optical properties. rsc.org For instance, the electrochemical oxidation of a pyrene derivative can lead to the formation of new species with distinct absorption and emission characteristics. scirp.org This principle forms the basis for the development of spectroelectrochemical sensors. scirp.org

A notable application of this is the electrochemical modulation of fluorescence. In this technique, an applied potential is used to switch the fluorescent state of a molecule "on" or "off" by changing its redox state. For example, the electrochemical oxidation of 1-hydroxypyrene, a related compound, proceeds through an electron transfer-chemical reaction-electron transfer (ECE) mechanism to generate a dihydroxypyrene species. scirp.org The reduced form of this product is fluorescent, and its emission can be modulated by controlling the applied potential. scirp.org This allows for the indirect detection of the parent compound with high sensitivity. scirp.org

The table below presents data from a spectroelectrochemical sensor for 1-hydroxypyrene, illustrating the relationship between the applied potential and the fluorescence response.

| Applied Potential (mV vs Ag/AgCl) | Fluorescence Intensity at 425 nm (Arbitrary Units) | Redox State of Dihydroxypyrene |

|---|---|---|

| -200 | High | Reduced (Fluorescent) |

| +500 | Low | Oxidized (Non-fluorescent) |

Data derived from the principles described in reference scirp.org.

Furthermore, pyrene-based systems have been incorporated into various materials, such as porous organic polymers and covalent organic frameworks, to create redox-active materials for applications in energy storage and catalysis. nih.govrsc.org In these materials, the pyrene unit acts as a redox-active center, and spectroelectrochemical methods are invaluable for characterizing their performance and understanding the charge transfer mechanisms at play. nih.gov The ability to tune the redox potential and optical properties of pyrene derivatives through chemical modification makes them highly versatile building blocks for the design of novel functional materials. rsc.org

Theoretical and Computational Chemistry Studies on 4,5 Dihydroxypyrene

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of 4,5-dihydroxypyrene at a molecular level. These computational tools allow for the detailed investigation of its electronic properties, which are otherwise difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms corresponding to the minimum energy on the potential energy surface. researchgate.net

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is adept at describing electronic excited states. wikipedia.orgpsu.edu This method is widely used to calculate the vertical excitation energies of organic molecules, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without changing the molecular geometry. acs.org These calculated energies are instrumental in predicting and interpreting the molecule's absorption spectra.

For pyrene (B120774) derivatives, TD-DFT has been benchmarked against various functionals to ensure accuracy. researchgate.netarxiv.org It has been shown that TD-DFT can effectively compute the low-lying excited states and potential energy surfaces for organic excimers and exciplexes. researchgate.net The method allows for the simulation of UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. acs.org This is particularly useful for understanding how the hydroxyl substituents on the pyrene core of this compound influence its optical properties and color. However, the accuracy of TD-DFT can be limited for certain types of excitations, such as charge-transfer and double-excitations, which may require more advanced computational approaches. rutgers.edu

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species and with light.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences a molecule's electronic properties and reactivity. numberanalytics.com In pyrene, the introduction of substituents can significantly alter this gap. A key study demonstrated that introducing donor and acceptor groups at the K-regions (the 4,5- and 9,10-positions) is an effective strategy for engineering the optoelectronic properties of pyrene. nih.gov

Hydroxyl (-OH) groups are considered electron-donating substituents. acs.org When attached to the pyrene core at the 4 and 5 positions, they increase the energy of the HOMO. researchgate.net This effect, combined with a potential lowering of the LUMO energy, leads to a reduction in the HOMO-LUMO gap. A smaller gap generally corresponds to a red-shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra. researchgate.net This principle is widely used to tune the color and electronic characteristics of organic materials for applications in electronic devices. nih.gov

Table 1: Effect of Substitution on Frontier Orbital Energies of Pyrene Derivatives (Illustrative)

| Compound | Substituent Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pyrene (unsubstituted) | None | -5.33 | -1.50 | 3.83 |

| Pyrene with Electron Donor (e.g., -OH) | Donor | Increased (e.g., > -5.33) | Slightly Decreased | Reduced (< 3.83) |

| Pyrene with Electron Acceptor | Acceptor | Slightly Increased | Decreased (e.g., < -1.50) | Reduced (< 3.83) |

Note: The values are illustrative, based on general principles reported in the literature. nih.govresearchgate.net

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating what is known as an electron-hole pair. The spatial distribution of the HOMO and LUMO determines the localization of this pair. acs.org In substituted pyrenes, the nature of the substituents dictates where these orbitals are located on the molecule.

For this compound, the electron-donating hydroxyl groups will heavily influence the electron density distribution. It is expected that the HOMO, being the orbital from which the electron is donated, would show significant localization on the pyrene ring and the oxygen atoms of the hydroxyl groups. Conversely, the LUMO might be more delocalized over the pyrene aromatic system. Computational studies on related substituted pyrenes have shown that the HOMO and LUMO can be largely localized on the pyrene fragment itself, with some extension onto the substituent groups. researchgate.net Understanding the spatial overlap and separation of the HOMO and LUMO is critical for predicting properties like charge transfer character, which is important for applications in photovoltaics and organic electronics. acs.org

HOMO-LUMO Gap Modulation by Substitution

Analysis of Intermolecular and Intramolecular Interactions

The solid-state properties and self-assembly behavior of molecular materials are governed by a combination of intermolecular and intramolecular forces. Computational chemistry provides tools to investigate these noncovalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

For this compound, the two hydroxyl groups are capable of forming strong intramolecular hydrogen bonds with each other and intermolecular hydrogen bonds with neighboring molecules. These interactions significantly influence the molecular conformation and the crystal packing. Furthermore, the large, flat pyrene core promotes π-π stacking interactions, where aromatic rings align face-to-face or face-to-edge.

Theoretical methods like Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. researchgate.netresearchgate.net Studies on similar oxidized pyrene derivatives, such as pyrene-4,5-dione (B1221838), have utilized these techniques to understand the roles of various noncovalent forces in their supramolecular assemblies. researchgate.net Such analyses for this compound would elucidate how it organizes in the solid state, which is crucial for designing crystalline materials with desired optical or electronic properties. mdpi.com

Noncovalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The arrangement and stability of molecular structures, particularly in the solid state, are significantly influenced by noncovalent interactions. In the case of this compound and related pyrene derivatives, π-π stacking and hydrogen bonding are the predominant forces governing their supramolecular assemblies.

π-π Stacking: The large, flat aromatic system of the pyrene core (C₁₆H₁₀) provides a substantial surface for π-π stacking interactions. atamankimya.comencyclopedia.pub These interactions are crucial in the aggregation of pyrene molecules and their derivatives. researchgate.net Computational studies on pyrene dimers have identified various stable geometries, with the parallel-displaced conformation being a common motif. researchgate.netscirp.org This arrangement maximizes the attractive dispersion forces while minimizing electrostatic repulsion between the π-electron clouds. scirp.org The introduction of hydroxyl groups at the 4 and 5 positions (the K-region) can modulate these stacking interactions. The electron-donating nature of the hydroxyl groups alters the quadrupole moment of the aromatic system, which in turn influences the preferred stacking geometry and interaction energy. researchgate.net

In a broader context, the stacking of polycyclic aromatic hydrocarbon (PAH) phenyl rings with DNA base pairs is a critical aspect of their biological interactions. nih.gov Theoretical models have been developed to quantify the relationship between the number of π-π stacking interactions and the stability of macromolecules under specific conditions. nih.gov

Theoretical investigations into related systems, such as K-region functionalized pyrene derivatives, have utilized methods like Hirshfeld surface analysis to deconstruct and quantify the various intermolecular contacts, confirming the significant roles of both π-π and hydrogen bonding interactions in the crystal lattice. researchgate.netrsc.orgresearchgate.net Studies on other hydroxylated aromatic compounds have shown that hydrogen bond formation can significantly affect their photophysical properties, highlighting the importance of these interactions in determining the electronic behavior of the molecule. acs.org

Molecular Dynamics (MD) Simulations for Aggregation and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems, providing insights into processes like aggregation and conformational changes. nih.gov For pyrene and its derivatives, MD simulations have been employed to understand their interaction with macromolecules and the dynamics of their self-assembly.

MD simulations can model the aggregation of pyrene derivatives in solution, predicting how individual molecules associate through noncovalent forces. The simulations track the trajectories of molecules over time, allowing for the characterization of stable aggregate structures and the pathways leading to their formation. The conformational dynamics of the pyrene excimer, a dimer that is stable only in an excited electronic state, have been explored using computational methods. researchgate.net These studies reveal rapid structural reorganization towards the most stable conformers, which dictates the fluorescence properties of the system. researchgate.net

In the context of biomolecular interactions, MD simulations have been used to study the binding of pyrene derivatives to proteins like bovine serum albumin (BSA). nih.gov These simulations can reveal the dynamic nature of the binding process, identify key amino acid residues involved in the interaction, and elucidate the conformational changes that occur in both the ligand and the protein upon binding. nih.gov Similarly, MD simulations investigating the interaction of pyrene and its derivatives with the aryl hydrocarbon receptor (AhR) have been used to calculate binding free energies and determine the stability of the resulting complexes. gdut.edu.cn Such studies provide an atomic-level understanding of the system's mobility and the crucial interactions that stabilize the bound conformation. gdut.edu.cn

The general procedure for such simulations involves placing the molecule(s) of interest in a simulated environment (e.g., a box of water molecules), minimizing the system's energy, and then allowing the system to evolve over time by solving Newton's equations of motion. nih.govgdut.edu.cn Analysis of the resulting trajectories provides data on structural stability, binding modes, and the energetics of interaction. nih.govgdut.edu.cn

Table 1: Example Parameters from MD Simulations of Pyrene Derivatives

| System | Simulation Time (ns) | Calculated Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrene-Aryl Hydrocarbon Receptor | 40 | -16.07 | Not Specified | gdut.edu.cn |

| 1-Hydroxypyrene-Aryl Hydrocarbon Receptor | 40 | -21.15 to -27.25 (range for derivatives) | Not Specified | gdut.edu.cn |

| Pyrene Derivative (PS1)-Bovine Serum Albumin | 40 | Not Specified | TYR, ARG | nih.gov |

| Pyrene Derivative (PS2)-Bovine Serum Albumin | 40 | Not Specified | TYR, ARG | nih.gov |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

To gain a deeper understanding of the electronic structure and the nature of chemical bonds and noncovalent interactions in this compound, advanced computational chemistry methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure elements: core orbitals, lone pairs, and two-center bonds. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding, including the polarity and hybridization of bonds. For this compound, NBO analysis can characterize the C-O and O-H bonds of the hydroxyl groups and the π-electron system of the pyrene core.

Furthermore, NBO theory allows for the analysis of "delocalization" effects, which are interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These donor-acceptor interactions correspond to charge transfer and are used to quantify the strength of noncovalent interactions like hydrogen bonds. rsc.org For example, the interaction energy (E²) between the lone pair on a hydrogen bond acceptor and the antibonding orbital of the donor's O-H bond can be calculated, providing a measure of the hydrogen bond's strength. rsc.org In studies of functionalized pyrene derivatives, NBO analysis has been instrumental in investigating the roles of various intramolecular and intermolecular noncovalent forces. rsc.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model that defines atoms and chemical bonds based on the topology of the electron density (ρ), an observable physical quantity. amercrystalassn.orgwikipedia.orguni-rostock.de Within this framework, atoms are defined as distinct regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.orguni-rostock.de The theory identifies critical points in the electron density where the gradient is zero. A line of maximum electron density linking two nuclei is called a bond path, and the point of minimum density along this path is the bond critical point (BCP).

The properties of the electron density at the BCP provide profound insight into the nature of the interaction. For covalent bonds, the electron density at the BCP is high, and the Laplacian of the electron density (∇²ρ) is negative. For noncovalent interactions, such as hydrogen bonds and π-π stacking, the electron density at the BCP is significantly lower, and ∇²ρ is positive. QTAIM analysis has been successfully applied to K-region functionalized pyrene derivatives to characterize the intramolecular and intermolecular noncovalent forces that determine molecular conformation and crystal packing. rsc.orgresearchgate.net

Table 2: Conceptual Comparison of NBO and QTAIM

| Method | Fundamental Concept | Application to this compound | Key Output |

|---|---|---|---|

| NBO | Transforms delocalized molecular orbitals into localized Lewis structures (bonds, lone pairs). uni-muenchen.de | Characterizes C-O, O-H bonds; quantifies hydrogen bond strength through donor-acceptor interactions. rsc.org | Orbital occupancies, hybridization, second-order perturbation theory interaction energies (E²). uni-muenchen.dersc.org |

| QTAIM | Analyzes the topology of the observable electron density to define atoms and bonds. wikipedia.org | Identifies and characterizes covalent bonds and noncovalent interactions (H-bonds, π-π stacking). rsc.org | Location of bond critical points (BCPs), electron density (ρ) and its Laplacian (∇²ρ) at BCPs. researchgate.net |

Redox Chemistry and Electrochemical Behavior of 4,5 Dihydroxypyrene

Electrochemical Characterization of Oxidation and Reduction Processesnih.govpjoes.comum.es

The oxidation and reduction of 4,5-dihydroxypyrene and its derivatives are readily studied using electrochemical techniques. The initial oxidation often occurs at the K-region (the 4,5-positions) of the pyrene (B120774) core. asm.orgnih.gov In biological systems, this transformation is catalyzed by enzymes like dihydrodiol dehydrogenase. nih.gov The autooxidation of this compound can also lead to the formation of pyrene-4,5-dione (B1221838). pjoes.com

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for characterizing the redox processes of pyrene derivatives. core.ac.ukresearchgate.netlibretexts.org For electroactive polyamides derived from this compound, CV measurements reveal distinct oxidation and reduction events. nih.govmdpi.com Studies on these related polymers, which incorporate the core pyrene structure, show an irreversible oxidation and a reversible reduction process during the initial cycle. nih.govmdpi.com

While specific voltammetric data for unbound this compound is not extensively detailed in the provided literature, the behavior of related hydroxypyrene compounds provides significant insight. For instance, the electrochemical oxidation of 1-hydroxypyrene (B14473) has been studied in detail, proceeding through a mechanism that generates a dihydroxypyrene species. acs.orgnih.gov This dihydroxypyrene exhibits reversible electrochemistry. acs.orgnih.gov Electrochemical sensors developed for 1-hydroxypyrene utilize DPV to monitor the reduction peak currents of the in-situ generated species. acs.org

Table 1: Electrochemical Parameters for a Related Dihydroxypyrene Species This table is based on data for dihydroxypyrene generated from the electrochemical oxidation of 1-hydroxypyrene, as a model for the behavior of dihydroxy-isomers of pyrene.

| Technique | Process | Potential Range (vs. Ag/AgCl) | Key Observation | Source |

| Cyclic Voltammetry | Redox cycling | +500 mV to -200 mV | Reversible electrochemistry of the generated dihydroxypyrene. | acs.org, nih.gov |

| Differential Pulse Voltammetry | Detection | Not specified | Linear relationship between reduction peak current and concentration. | acs.org |

The electrochemical oxidation and reduction of pyrene derivatives proceed through the formation of radical intermediates. nih.govmdpi.com Upon oxidation, an electron is removed from the molecule's highest occupied molecular orbital (HOMO) to form a radical cation. researchgate.net Conversely, the addition of an electron to the lowest unoccupied molecular orbital (LUMO) during reduction generates a radical anion. researchgate.netatamanchemicals.com

For polyamides incorporating the 4,5-disubstituted pyrene moiety, electrochemical studies have demonstrated that the polymers have both p- and n-dopable states, which corresponds to the formation of stable radical cations and anions on the pyrene units within the polymer chain. mdpi.comresearchgate.net The reduction of pyrene with sodium is a known method to generate the radical anion. atamanchemicals.com The stability of these radical ions is crucial for the application of pyrene-based materials in organic electronics. researchgate.net

Cyclic Voltammetry and Differential Pulse Voltammetry

Mechanistic Studies of Electron Transfer Pathways

The mechanism of electrochemical transformations for many phenolic compounds, including hydroxypyrenes, is often complex and can involve multiple steps. acs.org These pathways dictate the final products and the electrochemical signature of the molecule.

The Electron Transfer-Chemical Reaction-Electron Transfer (ECE) mechanism is a common pathway for the electrochemical oxidation of hydroxylated aromatic compounds. um.esacs.org This mechanism involves an initial electron transfer (E), followed by a chemical reaction (C), and a subsequent electron transfer (E). um.es

Studies on 1-hydroxypyrene have shown that its oxidation proceeds via an ECE mechanism. acs.orgnih.govresearchgate.net The process is initiated by the electrochemical oxidation (E) of the hydroxypyrene, which then undergoes a chemical reaction (C), likely with water, to form a dihydroxypyrene. This newly formed dihydroxy species is then subject to further electron transfer (E) to yield a dione (B5365651). acs.orgohiolink.edu It is proposed that this compound itself would participate in the second half of such a sequence, undergoing a two-electron, two-proton oxidation to form pyrene-4,5-dione.

Spectroelectrochemical Correlation of Redox States with Optical Propertieslookchem.com

Spectroelectrochemistry is a technique that provides simultaneous electrochemical and spectroscopic information, allowing for the direct correlation of a molecule's redox state with its optical properties, such as absorbance or fluorescence. researchgate.netohiolink.edu

For hydroxypyrenes, this technique has been instrumental in developing fluorescent sensors. acs.orgnih.gov The electrochemical oxidation of 1-hydroxypyrene via an ECE mechanism generates a dihydroxypyrene product. acs.orgnih.gov This dihydroxypyrene species is fluorescent, while its oxidized form (diquinonepyrene) is not. By modulating the potential applied to an optically transparent electrode, the fluorescence can be switched "on" and "off". Specifically, the reduced dihydroxypyrene form fluoresces at approximately 425 nm. acs.orgnih.gov This electrochemically modulated fluorescence forms the basis of highly sensitive detection methods. acs.orgnih.gov

Table 2: Spectroelectrochemical Properties of a Dihydroxypyrene Species This table is based on data for dihydroxypyrene generated from 1-hydroxypyrene, serving as a model for the optical properties of pyrene diols.

| Redox State | Electrochemical Control | Optical Property | Wavelength | Source |

| Dihydroxypyrene (Reduced) | Application of negative potential (e.g., -200 mV) | Fluorescence | ~425 nm | acs.org, nih.gov |

| Diquinonepyrene (Oxidized) | Application of positive potential (e.g., +500 mV) | Non-fluorescent | N/A | acs.org, nih.gov |

Advanced Research Applications and Functional Materials Based on 4,5 Dihydroxypyrene

Development of Molecular Sensors and Fluorescent Probes

The inherent fluorescence of the pyrene (B120774) moiety is a key feature in the design of molecular sensors and probes. atamanchemicals.com These sensors are developed to detect a variety of analytes with high sensitivity and selectivity.

Chemosensing Mechanisms for Metal Ions and Anions

Fluorescent chemosensors for detecting metal ions and anions operate through several mechanisms that modulate the fluorescence output of a fluorophore, such as 4,5-dihydroxypyrene, upon interaction with the target analyte. amazonaws.com These mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence Quenching (CHEQ). amazonaws.com

In a typical PET sensor, the fluorophore is linked to a receptor that can bind the analyte. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence ("turn-off" state). amazonaws.com Upon binding of a metal cation, the electron-donating ability of the receptor is diminished, inhibiting the PET process and restoring fluorescence ("turn-on" state). amazonaws.com Conversely, some sensors are designed where the analyte enhances the quenching effect. amazonaws.com

Another mechanism is transmetalation, or a cation exchange reaction, where an ion in a complex is displaced by another, leading to a change in the fluorescence. researchgate.net This approach can offer high selectivity due to the specific coordination properties of the metal ions and ligands involved. researchgate.net For instance, a complex-based chemosensor might show better selectivity than the free ligand because of the shielding effect of the initial metal ion. researchgate.net

The design of these sensors often involves incorporating specific binding sites for the target ions. For example, pyrene derivatives functionalized with calix researchgate.netarene units have been developed for the selective detection of Hg2+ ions. mdpi.com In one such sensor, the binding of Hg2+ disrupts the pyrene excimer, leading to a ratiometric change in fluorescence through a FRET mechanism. mdpi.com Similarly, pyrene-based probes with triazole units can form complexes with metal ions like Hg2+, inhibiting pyrene excimer formation and providing a detectable signal. mdpi.com

Principles of Ratiometric Sensing and Multi-Analyte Detection

Ratiometric sensing is a powerful technique that overcomes many limitations of simple intensity-based measurements. google.com Instead of relying on the change in fluorescence intensity at a single wavelength, ratiometric sensors measure the ratio of intensities at two different wavelengths. google.commdpi.com This approach provides a built-in self-calibration, making the measurement less susceptible to variations in probe concentration, excitation light intensity, and environmental factors. google.com

A fluorescent dye used for ratiometric sensing will typically exhibit a shift in its excitation or emission spectrum upon interaction with an analyte. google.com For example, a pH sensor might have two different protonation states that are excited at different wavelengths but emit at the same wavelength. google.com The ratio of the emission intensities when excited at these two wavelengths can then be correlated to the pH. google.com This principle can be extended to detect multiple analytes simultaneously by using a combination of fluorophores that are sensitive to different analytes and have distinct spectral responses. mdpi.com

The development of multi-emissive probes allows for the detection of multiple analytes or the monitoring of multiple parameters with a single sensor molecule. rsc.org For instance, a pyrenol derivative can exist in different protonation states, each with unique spectral properties, allowing it to function as a multi-wavelength sensor for a wide range of pH values. rsc.org Such systems can perform complex logic operations, moving beyond simple "on-off" responses. rsc.org

Mechanistic Insights into Environmental Pollutant Sensing

Derivatives of this compound are implicated in the sensing and degradation of environmental pollutants. Pyrene itself is a polycyclic aromatic hydrocarbon (PAH) and a persistent organic pollutant formed from incomplete combustion. atamanchemicals.comontosight.ai Understanding the metabolic pathways of pyrene is crucial for bioremediation efforts. In some bacteria, the metabolism of pyrene begins with its conversion to cis-4,5-dihydroxy-4,5-dihydropyrene (B1240923), which is then transformed into this compound. atamanchemicals.com This dihydroxypyrene is subsequently cleaved by a dioxygenase. atamanchemicals.comatamankimya.com

The detection of nitrated PAHs, such as 1-nitro-4,5-dihydro-4,5-dihydroxypyrene, is of significant environmental concern due to their carcinogenic properties. ontosight.ai These compounds are formed from the incomplete combustion of organic materials. ontosight.ai Analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for their detection in environmental samples. ontosight.ai

Fluorescent probes have been designed for the detection of specific pollutants. For example, luminescent micellar systems can be used to detect explosive chemicals like nitroaromatics through fluorescence quenching. encyclopedia.pub The mechanism often involves a photo-induced electron transfer from the electron-rich pyrene derivative (the donor) to the electron-deficient nitroaromatic compound (the acceptor). encyclopedia.pub

Molecular Design for Enhanced Selectivity and Sensitivity

The selectivity and sensitivity of molecular sensors based on this compound can be enhanced through careful molecular design. researchgate.net This involves modifying the structure of the pyrene fluorophore and the attached receptor unit to optimize the interaction with the target analyte. chinesechemsoc.org

Key design strategies include:

Introducing Specific Recognition Sites: Incorporating moieties that have a high affinity for the target analyte can significantly improve selectivity. researchgate.net For example, crown ethers are known to selectively bind specific metal cations, and their inclusion in a sensor's design can lead to highly selective ion detection. chinesechemsoc.org

Tuning Electronic Properties: The electron-donating or -withdrawing nature of substituents on the pyrene ring can be adjusted to fine-tune the photophysical properties of the sensor and its response to the analyte. researchgate.net

Controlling Intermolecular Interactions: The formation of aggregates, such as excimers, can be controlled to create "turn-on" or "turn-off" sensors. researchgate.net The design can favor or inhibit π-π stacking to modulate the fluorescence response. researchgate.net

Utilizing Supramolecular Structures: The incorporation of pyrene derivatives into larger structures like polymers, nanoparticles, or metal-organic frameworks (MOFs) can enhance stability and provide a pre-organized environment for analyte binding, leading to improved sensitivity. researchgate.net

An example of molecular design is the synthesis of pyrene-based calix researchgate.netarene compounds for the detection of Hg2+. mdpi.com The calixarene (B151959) unit provides a selective binding pocket for the metal ion, and the pyrene moieties act as the signaling units. mdpi.com The binding event causes a conformational change that alters the interaction between the pyrene units, resulting in a ratiometric fluorescence response. mdpi.com

Advanced Materials Science and Engineering

The properties of this compound make it a valuable component in the synthesis of advanced materials with tailored electronic and photophysical characteristics.

Integration into Electroactive Polymer Architectures (e.g., Polyamides)

This compound serves as a precursor for synthesizing monomers used in the creation of electroactive polymers, such as polyamides. mdpi.comresearchgate.net These polymers are of interest for applications in organic electronics due to their potential as charge carriers. materiability.com

A common synthetic route involves the conversion of this compound to a diamine monomer, such as 4,5-bis(4-aminophenoxy)pyrene. mdpi.comresearchgate.net This monomer can then be polymerized with various dicarboxylic acids through polycondensation to yield a series of electroactive polyamides. mdpi.comresearchgate.net

The incorporation of the bulky pyrene unit into the polymer backbone imparts several desirable properties:

Enhanced Solubility: The pyrene groups can improve the solubility of the resulting polyamides in organic solvents, which facilitates processing and film formation. mdpi.comresearchgate.net

High Thermal Stability: The rigid and aromatic nature of the pyrene segment contributes to high glass transition temperatures (Tg) and thermal stability of the polymers. mdpi.com

Electroactivity: The pyrene moieties are electroactive, meaning they can be both oxidized (p-doped) and reduced (n-doped). mdpi.comresearchgate.net This property is essential for applications in electronic devices.

Fluorescence and Excimer Emission: In dilute solutions, these polyamides exhibit the characteristic fluorescence of the pyrene monomer. mdpi.com They can also show a distinct, broad emission band at longer wavelengths, which is attributed to the formation of pyrene excimers (excited-state dimers). mdpi.comresearchgate.net This excimer formation can be influenced by the polymer chain's conformation. mdpi.com

| Polymer Property | Description | Reference |

| Solubility | Good solubility in polar organic solvents. | mdpi.comresearchgate.net |

| Thermal Stability | High glass transition temperatures (Tg) ranging from 276 to 310 °C and high thermal decomposition temperatures (Td). | mdpi.com |

| Electroactivity | Exhibit both p- and n-dopable states due to the formation of radical cations and anions of the pyrene moieties. | mdpi.comresearchgate.net |

| Optical Properties | Show characteristic pyrene monomer fluorescence and a notable excimer emission peak around 475 nm in NMP solution. | mdpi.comresearchgate.net |

Organic Semiconductor Research for Electronic Devices

Pyrene-based compounds are actively researched for their potential in organic electronics due to their high charge carrier mobility and strong fluorescence. researchgate.netscbt.com These characteristics make them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.net The planar structure of pyrene facilitates strong π-π stacking, which is crucial for efficient charge transport in semiconductor devices. researchgate.net While research often focuses on pyrene itself or its other derivatives, the principles extend to materials derived from this compound. The hydroxyl groups on the 4 and 5 positions of the pyrene core can be used to tune the electronic properties and influence the molecular packing in the solid state, which are key factors in the performance of organic semiconductors. ucl.ac.uk Pyrene derivatives have been utilized as the core, terminal groups, or as fused systems in the design of organic semiconductors. researchgate.net

Design Principles for Organic Photovoltaic Cells and Light-Emitting Diodes

In the design of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), the energetic alignment of the frontier molecular orbitals (HOMO and LUMO) of the donor and acceptor materials is critical for efficient device performance. mdpi.com Pyrene derivatives are recognized for their potential in both OLEDs and OPVs. scbt.comrsc.org

For Organic Photovoltaic (OPV) Cells: The design of donor materials for OPVs requires a low HOMO energy level for a high open-circuit voltage and a sufficiently high LUMO energy level to ensure efficient charge separation when paired with an acceptor. mdpi.com Pyrene's electron-rich nature and its derivatives' tunable electronic properties make them promising candidates for donor materials in OPV applications. researchgate.net

For Organic Light-Emitting Diodes (OLEDs): In OLEDs, the materials used in the emissive layer must exhibit high fluorescence quantum yields. nih.gov Pyrene and its derivatives are known for their strong blue fluorescence. researchgate.net The development of pyrene[4,5-d]imidazole derivatives has led to highly efficient blue and white OLEDs with low efficiency roll-off. nih.gov These materials can possess a hybridized local and charge-transfer (HLCT) state, which contributes to their high quantum yields. nih.gov The integration of OLEDs with organic photodetectors (OPDs) is a key area of research for creating miniaturized and low-cost lab-on-a-chip bio-detection systems. mdpi.comresearchgate.net

A family of pyrene[4,5-d]imidazole derivatives demonstrated the following performance in OLEDs nih.gov:

| Derivative | Device Type | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Key Feature |

|---|---|---|---|---|

| PyPPA | Nondoped Blue OLED | 8.47% | (0.14, 0.13) | Possesses a hybridized local and charge-transfer (HLCT) state. nih.gov |

| PyPPAC | Nondoped Blue OLED | 6.74% (at >10,000 cd/m²) | (0.15, 0.21) | Achieved a maximum luminance of 50,046 cd/m². nih.gov |

| PyPPA | Two-color Hybrid Warm WOLED | 21.19% | Not Specified | Used as a blue emitter in a white OLED. nih.gov |

Supramolecular Assemblies and Self-Organization Phenomena

The self-assembly of molecules into well-defined, functional superstructures is a key principle in supramolecular chemistry. nih.gov Pyrene derivatives are excellent building blocks for supramolecular assemblies due to their planar aromatic structure, which promotes π-π stacking interactions. scbt.com The presence of hydroxyl groups in this compound introduces the capability for strong, directional hydrogen bonding, further guiding the self-organization process. nih.gov These non-covalent interactions, including hydrogen bonding and π-π stacking, can lead to the formation of complex and functional architectures. nih.govfrontiersin.org The study of self-assembly is crucial for understanding how molecular building blocks can be designed to form specific nanostructures with desired properties, which is relevant for applications in materials science and nanotechnology. rsc.org

Research on Pyrene-Based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique optical and electronic properties of pyrene have made it an attractive component for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgliverpool.ac.uk

Metal-Organic Frameworks (MOFs): MOFs are built from metal ions or clusters connected by organic linkers. liverpool.ac.uk The incorporation of pyrene-based ligands can impart new photophysical and photochemical properties to the resulting MOF. rsc.org Functional groups like carboxylates are often added to the pyrene core to facilitate coordination with the metal centers. rsc.org Lanthanide-based MOFs using a 1,3,5,7-tetra(4-carboxybenzene)pyrene linker have been synthesized and show strong fluorescence, making them suitable for sensing applications. researchgate.net

Covalent Organic Frameworks (COFs): COFs are porous polymers with crystalline structures formed from organic building blocks linked by strong covalent bonds. preprints.org Pyrene-based COFs have been synthesized using building blocks like 1,3,6,8-tetra(aminophenyl)pyrene, which can be linked with various aldehydes through Schiff base reactions. mdpi.com These pyrene-based COFs exhibit high thermal stability, large surface areas, and strong fluorescence, making them promising materials for chemical sensing. preprints.orgmdpi.com For example, a series of pyrene-based COFs have been shown to be effective and reversible fluorescent chemosensors for detecting HCl vapor. mdpi.com

Mechanistic Studies in Biochemical and Biological Systems

Elucidation of Pyrene Degradation Pathways and Metabolites

The microbial degradation of pyrene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is a key process in the bioremediation of contaminated environments. mdpi.com In aerobic bacterial degradation, the initial attack on the pyrene molecule often occurs at the K-region (the 4,5- and 9,10-bonds). nih.gov

The established pathway in several bacteria, particularly Mycobacterium species, involves the following steps nih.govatamankimya.com:

Dioxygenation: A dioxygenase enzyme attacks the C4 and C5 positions of pyrene to form cis-4,5-dihydroxy-4,5-dihydropyrene. mdpi.comnih.gov

Dehydrogenation: A dihydrodiol dehydrogenase then catalyzes the rearomatization of this intermediate to produce this compound. nih.gov

This this compound is a crucial, albeit often transient, intermediate. nih.gov It is susceptible to autooxidation, which can lead to the formation of pyrene-4,5-dione (B1221838). nih.govnih.gov In some bacterial strains, the accumulation of pyrene-4,5-dione has been observed, especially at high substrate concentrations. nih.govasm.org

From this compound, the degradation pathway continues with the cleavage of the aromatic ring. An intradiol dioxygenase cleaves the bond between the two hydroxyl-bearing carbons (C4-C5) to form phenanthrene-4,5-dicarboxylic acid. nih.govatamankimya.com This is subsequently decarboxylated to 4-phenanthroic acid, which then enters the degradation pathway for phenanthrene (B1679779). nih.govatamankimya.com

The table below summarizes the key microbial transformation steps involving this compound.

| Step | Precursor | Enzyme/Process | Product | Significance |

|---|---|---|---|---|

| 1 | Pyrene | Dioxygenase | cis-4,5-Dihydroxy-4,5-dihydropyrene | Initial oxidative attack on the pyrene K-region. nih.gov |

| 2 | cis-4,5-Dihydroxy-4,5-dihydropyrene | Dihydrodiol dehydrogenase | This compound | Rearomatization to a diol intermediate. nih.gov |

| 3 | This compound | Autooxidation | Pyrene-4,5-dione | A potential side-product, especially at high concentrations. nih.govnih.gov |

| 4 | This compound | Intradiol dioxygenase | Phenanthrene-4,5-dicarboxylic acid | Ring-cleavage step leading to further degradation. nih.gov |

The study of these pathways is essential for understanding the fate of PAHs in the environment and for developing effective bioremediation strategies. nih.gov

Enzymatic Activities (Dioxygenases, Dehydrogenases) and Their Specificity

The microbial degradation of pyrene is a multi-step process initiated by the enzymatic action of dioxygenases and dehydrogenases. These enzymes exhibit remarkable specificity in their catalytic functions, targeting specific positions on the pyrene molecule to facilitate its breakdown.

The primary enzymatic attack on the pyrene molecule is carried out by a class of enzymes known as ring-hydroxylating dioxygenases (RHDs) . asm.orgnih.govmdpi.comtandfonline.commdpi.commdpi.comasm.orgmdpi.comresearchgate.netnih.gov These multi-component enzyme systems introduce molecular oxygen across the C-4 and C-5 positions of the pyrene ring, a region referred to as the K-region. asm.orgmdpi.com This initial oxidation results in the formation of cis-4,5-dihydroxy-4,5-dihydropyrene (also referred to as pyrene cis-4,5-dihydrodiol). asm.orgnih.govmdpi.commdpi.comasm.orgresearchgate.netatamanchemicals.comasm.orgsemanticscholar.orgasm.org This step is crucial as it breaks the aromaticity of one of the rings, making the molecule more susceptible to further degradation. mdpi.com Several bacterial strains, particularly from the genus Mycobacterium, such as Mycobacterium vanbaalenii PYR-1 and Mycobacterium sp. strain KMS, have been extensively studied for their efficiency in this initial hydroxylation step. asm.orgnih.govmdpi.commdpi.comatamanchemicals.com

Following the initial dioxygenation, the newly formed cis-4,5-dihydroxy-4,5-dihydropyrene is acted upon by a dihydrodiol dehydrogenase . nih.govmdpi.comasm.orgasm.orgnih.gov This enzyme catalyzes the rearomatization of the dihydroxylated ring, leading to the formation of This compound . nih.govmdpi.comatamanchemicals.comasm.orgsemanticscholar.org This step is a critical dehydrogenation reaction that prepares the molecule for ring cleavage. The specificity of dihydrodiol dehydrogenases can vary, but they are essential for processing the dihydrodiol intermediates produced by dioxygenases. nih.gov

The subsequent step in the degradation pathway involves the cleavage of the dihydroxylated ring of this compound. This is accomplished by an intradiol ring-cleavage dioxygenase , which cleaves the bond between the two hydroxyl-bearing carbon atoms. nih.govmdpi.comontosight.ai This enzymatic action is highly specific and results in the opening of the aromatic ring structure. ontosight.ai

The table below summarizes the key enzymes involved in the conversion of pyrene to this compound and their specificity.

| Enzyme Class | Specific Enzyme Example(s) | Substrate | Product | Specificity/Function | Source Organism Example(s) |

| Ring-Hydroxylating Dioxygenase | Pyrene Dioxygenase (e.g., NidAB, Pdo1) | Pyrene | cis-4,5-Dihydroxy-4,5-dihydropyrene | Catalyzes the initial dihydroxylation at the C-4 and C-5 positions (K-region) of pyrene. asm.orgmdpi.comnih.gov | Mycobacterium vanbaalenii PYR-1, Mycobacterium sp. strain 6PY1 asm.orgnih.gov |

| Dihydrodiol Dehydrogenase | PAH Dihydrodiol Dehydrogenase | cis-4,5-Dihydroxy-4,5-dihydropyrene | This compound | Catalyzes the dehydrogenation of the dihydrodiol to form a catechol derivative. nih.govasm.orgnih.gov | Mycobacterium sp. strain KMS, Sphingomonas strain CHY-1 nih.govasm.org |

| Intradiol Dioxygenase | This compound Dioxygenase | This compound | Phenanthrene-4,5-dicarboxylate | Catalyzes the ortho-cleavage of the dihydroxylated ring. nih.govontosight.ai | Mycobacterium sp. |

Identification and Fate of Key Metabolic Intermediates (e.g., Phenanthrene-4,5-dicarboxylate)

The enzymatic degradation of pyrene proceeds through a series of identifiable metabolic intermediates. Following the formation of this compound, the subsequent ring cleavage yields a key intermediate: phenanthrene-4,5-dicarboxylate . asm.orgnih.govmdpi.comasm.orgnih.gov This dicarboxylic acid derivative of phenanthrene is a stable metabolite that has been consistently identified in studies of pyrene degradation by various Mycobacterium species. nih.govmdpi.comasm.orgnih.gov

The formation of phenanthrene-4,5-dicarboxylate is a definitive indicator of the ortho-cleavage pathway of the K-region of pyrene. nih.gov Its detection is often used as a biomarker for microbial activity on pyrene in contaminated environments.

The metabolic fate of phenanthrene-4,5-dicarboxylate involves further enzymatic reactions. It typically undergoes decarboxylation, catalyzed by a decarboxylase , to form 4-phenanthroic acid . asm.orgnih.govasm.org This monocarboxylic acid is then further metabolized. A subsequent dioxygenation reaction, followed by dehydrogenation and decarboxylation, converts 4-phenanthroic acid to 3,4-dihydroxyphenanthrene . asm.orgnih.gov At this point, the degradation pathway merges with the established pathway for phenanthrene metabolism, eventually leading to central metabolic intermediates and complete mineralization to carbon dioxide and water. asm.orgnih.gov